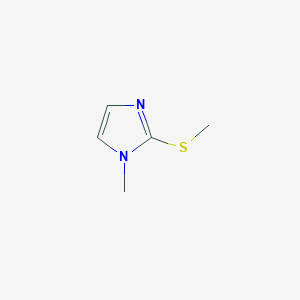
1,4-Dibromobutane-d8
Vue d'ensemble
Description
1,4-Dibromobutane-d8 is a stable isotope with a linear formula of BrCD2(CD2)2CD2Br . It has a molecular weight of 223.96 . It is used in studies pertaining to sulforaphane, a naturally occurring isothiocyanate present in broccoli that shows anti-carcinogenic activity . It is an analog of 1,4-Dibromobutane, a compound used as a catalyst in the polymerization of 2-oxazolines .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromobutane-d8 can be represented by the SMILES string [2H]C([2H])(Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br . The InChI representation is 1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 .
Physical And Chemical Properties Analysis
1,4-Dibromobutane-d8 has a refractive index (n20/D) of 1.516 (lit.) . It has a boiling point of 63-65 °C/6 mmHg (lit.) and a melting point of -20 °C (lit.) . The density of this compound is 1.942 g/mL at 25 °C .
Applications De Recherche Scientifique
Chemical Synthesis
“1,4-Dibromobutane-d8” is used as an intermediate in the synthesis of various organic compounds . It plays a crucial role in the formation of complex molecules during the synthesis process.
Pharmaceutical Research
This compound is involved in the synthesis of active pharmaceutical ingredients . It can be used to create a variety of drugs, contributing to advancements in medical treatments and therapies.
Metabolism Studies
“1,4-Dibromobutane-d8” has been used in the investigation of the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This helps in understanding how these compounds are processed in the body.
Preparation of Macrocyclic Complexes
It acts as a reagent in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes . These complexes have potential applications in various fields, including catalysis and materials science.
Stable Isotope Labeling
“1,4-Dibromobutane-d8” is a deuterated compound, meaning it contains the heavy isotope of hydrogen, deuterium . Deuterated compounds are used in stable isotope labeling, which is a technique used in chemical and biochemical research to trace the path of atoms through metabolic pathways.
Safety and Hazards
1,4-Dibromobutane-d8 is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety data sheet recommends avoiding breathing mist or vapors, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
1,4-Dibromobutane-d8 is a deuterated version of 1,4-Dibromobutane
Mode of Action
The bromine atoms in 1,4-Dibromobutane-d8 can participate in various chemical reactions, making it a versatile reagent in organic synthesis . For example, it can react with atactic poly(2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains .
Biochemical Pathways
It has been used in studies related to sulforaphane, a naturally occurring isothiocyanate present in broccoli that shows anti-carcinogenic activity .
Pharmacokinetics
Deuterium substitution can impact the metabolic stability and pharmacokinetic profiles of drugs .
Result of Action
The molecular and cellular effects of 1,4-Dibromobutane-d8 are largely dependent on the context of its use. In the context of polymer chemistry, it can induce long-range 3D molecular ordering in polymer chains .
Propriétés
IUPAC Name |
1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583822 | |
| Record name | 1,4-Dibromo(~2~H_8_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutane-d8 | |
CAS RN |
68375-92-8 | |
| Record name | 1,4-Dibromo(~2~H_8_)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromobutane-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,4-Dibromobutane-d8 in the synthesis of Aripiprazole-d8?
A1: 1,4-Dibromobutane-d8 serves as a crucial building block in the synthesis of Aripiprazole-d8. The research paper describes a two-step synthesis where 1,4-Dibromobutane-d8 reacts with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in the first step. [] This reaction forms an intermediate compound, which is then coupled with 1-(2,3-dichlorophenyl)piperazine hydrochloride to produce Aripiprazole-d8. The use of the deuterated 1,4-Dibromobutane-d8 ensures that the final Aripiprazole molecule incorporates the deuterium label.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)




![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)


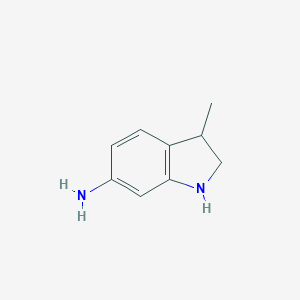
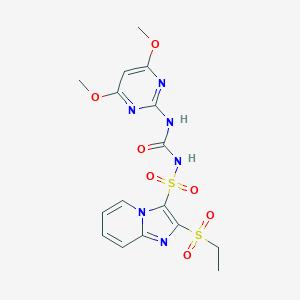
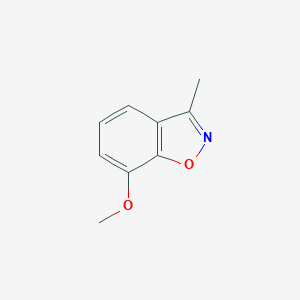
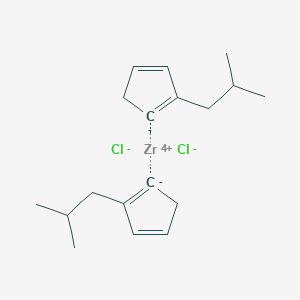
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
